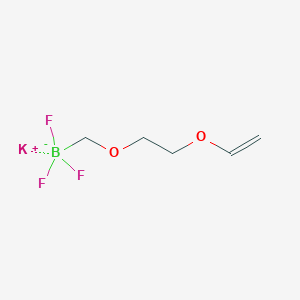
Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Crystallization techniques are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
In Suzuki–Miyaura cross-coupling reactions, this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like THF or dimethylformamide (DMF) at elevated temperatures .
Major Products
The major products formed from these reactions are biaryl or styrene derivatives, depending on the nature of the halide used in the coupling reaction .
Wissenschaftliche Forschungsanwendungen
Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate in Suzuki–Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst reacts with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product and regenerate the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium 3-(4-bromophenyl)-3-oxopropyltrifluoroborate is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but lacks the bromophenyl group, which can influence reactivity and selectivity.
Potassium 4-methoxyphenyltrifluoroborate: Another variant used in cross-coupling, with a methoxy group that can affect electronic properties.
Potassium 4-chlorophenyltrifluoroborate: Similar in structure but with a chlorine substituent, affecting its reactivity and applications.
This compound stands out due to its specific substituents, which provide unique reactivity and selectivity in various chemical reactions.
Eigenschaften
IUPAC Name |
potassium;[3-(4-bromophenyl)-3-oxopropyl]-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BBrF3O.K/c11-8-3-1-7(2-4-8)9(15)5-6-10(12,13)14;/h1-4H,5-6H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDNFKSQVMYNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)C1=CC=C(C=C1)Br)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BBrF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)](/img/structure/B8003761.png)
![6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8003763.png)



![4,4,5,5-Tetramethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)-1,3,2-dioxaborolane](/img/structure/B8003778.png)






